molecular formula C14H16N8O3S B10943772 {4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone

{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone

Cat. No.: B10943772
M. Wt: 376.40 g/mol
InChI Key: VGUCEWBTYDGQJR-UHFFFAOYSA-N
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Description

{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a sulfonyl group, a piperazine ring, and a triazolopyrimidine moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the pyrazole ring using a sulfonyl chloride in the presence of a base.

    Formation of the piperazine ring: This can be synthesized by reacting ethylenediamine with a suitable dihaloalkane.

    Formation of the triazolopyrimidine moiety: This involves the cyclization of an appropriate precursor under thermal or catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific proteins or enzymes makes it valuable for biochemical assays and molecular biology research.

Medicine

In medicine, {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE has potential therapeutic applications. It may act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for industrial applications.

Mechanism of Action

The mechanism of action of {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE
  • {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-3-YL)METHANONE
  • {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-4-YL)METHANONE

Uniqueness

The uniqueness of {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H16N8O3S

Molecular Weight

376.40 g/mol

IUPAC Name

[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone

InChI

InChI=1S/C14H16N8O3S/c1-19-10-11(9-16-19)26(24,25)21-7-5-20(6-8-21)13(23)12-17-14-15-3-2-4-22(14)18-12/h2-4,9-10H,5-8H2,1H3

InChI Key

VGUCEWBTYDGQJR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C(=O)C3=NN4C=CC=NC4=N3

Origin of Product

United States

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